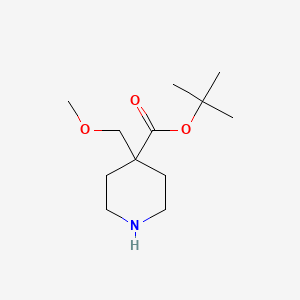

tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(methoxymethyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)12(9-15-4)5-7-13-8-6-12/h13H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMWXAYMGPWEJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCNCC1)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxymethyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

Reduction: This compound can be reduced to form different reduced products, depending on the reducing agents used.

Substitution: It can undergo nucleophilic substitution reactions where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of piperidine-based compounds, which are common in many pharmaceuticals .

Biology and Medicine: This compound is used in the development of new drugs, particularly those targeting the central nervous system. Its unique structure allows for the modification of its functional groups to enhance its biological activity .

Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and active pharmaceutical ingredients (APIs) .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets in the body. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include neurotransmitter systems, making it relevant in the treatment of neurological disorders .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among tert-butyl-protected piperidine derivatives:

Key Observations :

- Methoxymethyl vs. Carbamoyl () : The methoxymethyl group in the target compound confers higher lipophilicity (logP ~2.5 estimated) compared to the polar carbamoyl group (TPSA 64.5 Ų), which may reduce aqueous solubility but enhance membrane permeability .

- Alkyl vs. Aromatic Substituents () : The 4-methylpentyl chain in increases hydrophobicity, while the dihydroxyphenyl group in introduces hydrogen-bonding capacity, favoring solubility in polar solvents.

- Reactivity : The formyl group in allows nucleophilic additions, contrasting with the inert methoxymethyl ether, which requires harsh conditions (e.g., BBr3) for cleavage .

This compound

- Synthesis : Likely involves alkylation of piperidine-4-carboxylate with methoxymethyl chloride, followed by Boc protection using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., Et3N in dioxane/water) .

- Yield : Comparable to tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (86% yield in ).

Contrast with Analogues:

- Carbamoyl Derivative () : Synthesized via coupling reactions (e.g., EDCl/HOBt), achieving 97% purity after chromatography .

- Nitrobenzoyl-Thiazole Derivative () : Multi-step synthesis involving sulfonamide formation and amide coupling (49% yield in final step), highlighting the complexity of aromatic substituents .

Biological Activity

tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the development of drugs targeting the central nervous system (CNS). This article aims to explore the biological activity of this compound, including its mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a methoxymethyl group. This unique structure imparts specific chemical reactivity and biological activity, allowing for selective modifications that enhance its pharmacological potential.

The biological activity of this compound primarily involves its interaction with various molecular targets within the body:

- Neurotransmitter Receptors : The piperidine moiety allows for interactions with neurotransmitter receptors, potentially modulating their activity. This is particularly relevant in treating neurological disorders.

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of certain enzymes involved in neurotransmitter metabolism, contributing to its therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- CNS Activity : Its structural features suggest potential effects on neurotransmitter systems, making it a candidate for developing CNS-active drugs .

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess analgesic or anti-inflammatory properties, although comprehensive evaluations are necessary to confirm these activities.

Comparative Analysis

A comparison with similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | Bromomethyl substitution | Moderate CNS activity |

| tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate | Aminomethyl group | Enhanced receptor binding |

| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl substitution | Potential neuroprotective effects |

This table illustrates how the methoxymethyl group in this compound provides unique reactivity and biological activity compared to its analogs.

In Vitro Studies

A study assessed the protective effects of related compounds on astrocytes against amyloid-beta toxicity. While not directly studying this compound, it provides insights into similar piperidine derivatives that exhibit neuroprotective properties through modulation of inflammatory responses and oxidative stress reduction .

Synthesis and Activity Correlation

Research has documented various synthetic routes for producing this compound, emphasizing high yields and purity. These methods facilitate further biological evaluations to determine the compound's efficacy in pharmacological applications .

Q & A

Basic: What are the recommended safety protocols for handling tert-butyl 4-(methoxymethyl)piperidine-4-carboxylate in laboratory settings?

Answer:

Researchers must adhere to strict safety protocols:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .

- Ventilation: Conduct experiments in a fume hood to avoid inhalation exposure .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention .

This compound lacks comprehensive toxicity data, so treat it as potentially hazardous and follow institutional biosafety guidelines .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

Synthesis typically involves multi-step reactions:

Core Structure Formation: Start with piperidine derivatives, introducing the methoxymethyl group via nucleophilic substitution or reductive amination .

Carboxylation: Use tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to install the tert-butoxycarbonyl (Boc) protecting group .

Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for high-purity yields .

Key intermediates should be verified using NMR and mass spectrometry at each stage .

Basic: How should this compound be stored to maintain stability?

Answer:

- Temperature: Store at 2–8°C in a tightly sealed container to prevent hydrolysis of the Boc group .

- Light Sensitivity: Protect from direct sunlight to avoid photodegradation .

- Moisture Control: Use desiccants (e.g., silica gel) in storage containers to minimize moisture absorption .

Long-term stability should be monitored via periodic HPLC analysis for degradation products .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:

Discrepancies in toxicity data arise from limited characterization (e.g., acute vs. chronic exposure). To address this:

In Vitro Assays: Conduct cytotoxicity screens (e.g., MTT assay on HEK-293 or HepG2 cells) to assess baseline toxicity .

In Vivo Studies: Use rodent models to evaluate LD₅₀ and organ-specific effects, adhering to OECD guidelines .

Meta-Analysis: Compare results with structurally analogous compounds (e.g., tert-butyl piperidine carboxylates) to infer potential hazards .

Document all findings in context with existing data to refine risk assessments .

Advanced: What methodological considerations are critical when optimizing reaction yields for this compound synthesis?

Answer:

Key variables to optimize:

- Catalyst Selection: Use palladium or nickel catalysts for cross-coupling steps; screen ligands for enantioselective synthesis .

- Temperature Control: Maintain precise reaction temperatures (e.g., -78°C for lithiation steps) to avoid side reactions .

- Reaction Monitoring: Track progress via TLC or inline FTIR to identify intermediates and adjust conditions dynamically .

Yield improvements (>80%) often require iterative DOE (Design of Experiments) approaches .

Advanced: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and Boc group integrity. Use DEPT-135 for quaternary carbon identification .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (C₁₅H₂₇NO₄) and detects impurities .

- X-Ray Crystallography: Resolve stereochemistry using SHELXL software for refinement, ensuring data quality (R-factor < 0.05) .

- IR Spectroscopy: Identify carbonyl (C=O) stretches (~1680 cm⁻¹) and methoxy groups (~1100 cm⁻¹) .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations: Model transition states for nucleophilic attacks on the piperidine ring using Gaussian or ORCA software .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to predict regioselectivity .

- Docking Studies: Predict biological interactions (e.g., enzyme binding) using AutoDock Vina to guide pharmacological testing .

Validate predictions with experimental kinetic data .

Advanced: What strategies validate the biological activity of this compound in drug discovery?

Answer:

- Target Engagement: Use SPR (Surface Plasmon Resonance) to measure binding affinity to target proteins (e.g., kinases) .

- Functional Assays: Test inhibition of enzymatic activity (e.g., acetylcholinesterase) with fluorogenic substrates .

- ADME Profiling: Assess metabolic stability in liver microsomes and permeability via Caco-2 cell models .

Compare results with known analogs (e.g., tert-butyl 4-nitrobenzyl derivatives) to establish structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.